molecular formula C15H19NO4S B2864845 1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid CAS No. 852388-78-4

1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2864845
CAS No.: 852388-78-4
M. Wt: 309.38
InChI Key: HCMXATFRTFVUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine-4-carboxylic acid backbone substituted with a 4-methylphenyl ethenesulfonyl group. The ethenesulfonyl moiety (‑SO₂‑CH₂‑CH₂‑) introduces both sulfonic and alkene functionalities, which may enhance reactivity and intermolecular interactions.

Properties

IUPAC Name

1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-12-2-4-13(5-3-12)8-11-21(19,20)16-9-6-14(7-10-16)15(17)18/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMXATFRTFVUEC-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of 4-methylphenyl ethene with sulfonyl chloride under basic conditions to form the ethenesulfonyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, leading to the formation of corresponding alcohols and acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to biological targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Lipophilicity : The oxazole derivative (XLogP3 = 0.8) is less lipophilic than the dichlorophenyl analog (higher MW due to Cl), suggesting that halogenation increases logP. The target compound’s ethenesulfonyl group likely balances polarity and lipophilicity.
  • Solubility : Ethoxycarbonyl-substituted analogs exhibit favorable aqueous solubility (Log S = -1.7), whereas sulfonyl derivatives may require formulation optimization due to higher polarity.

Biological Activity

1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid, also known by its CAS number 84255-02-7, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₂₁NO₄S
Molecular Weight 359.44 g/mol
Density 1.302 g/cm³
Boiling Point 557.3 °C at 760 mmHg
Flash Point 290.9 °C

Pharmacological Profile

Research indicates that derivatives of piperidine compounds, including this compound, exhibit a range of biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects.

  • Neuroprotective Effects : Studies have shown that similar piperidine derivatives can act as neuroprotective agents. For instance, compounds that activate Ubiquitin C-terminal Hydrolase-L1 (UCH-L1) have been linked to potential treatments for neurodegenerative diseases such as Parkinson's disease . The activation of UCH-L1 is crucial as its downregulation is associated with these diseases.
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory pathways. For example, certain piperidine derivatives were found to block the NF-κB signaling pathway, reducing nitric oxide production and showing protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides .
  • Antiviral Properties : Some studies have explored the antiviral potential of piperidine derivatives against influenza viruses. Compounds structurally related to this compound showed low micromolar activity against H1N1 viruses, indicating a possible avenue for further exploration in antiviral drug development .

Study on Neuroprotective Mechanisms

In a study examining the neuroprotective effects of piperidine derivatives, researchers found that certain analogs could significantly improve cognitive functions in scopolamine-induced memory impairment models in mice. The mechanism was attributed to their ability to reduce oxidative stress and inflammation in neuronal cells .

Antiviral Efficacy Against Influenza

A comparative study evaluated various piperidine compounds for their antiviral efficacy against influenza A/H1N1. One compound demonstrated an effective EC50 value of 7.4 μM with a CC50 (cytotoxic concentration) value of 44 μM, suggesting a favorable safety profile while maintaining antiviral activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.